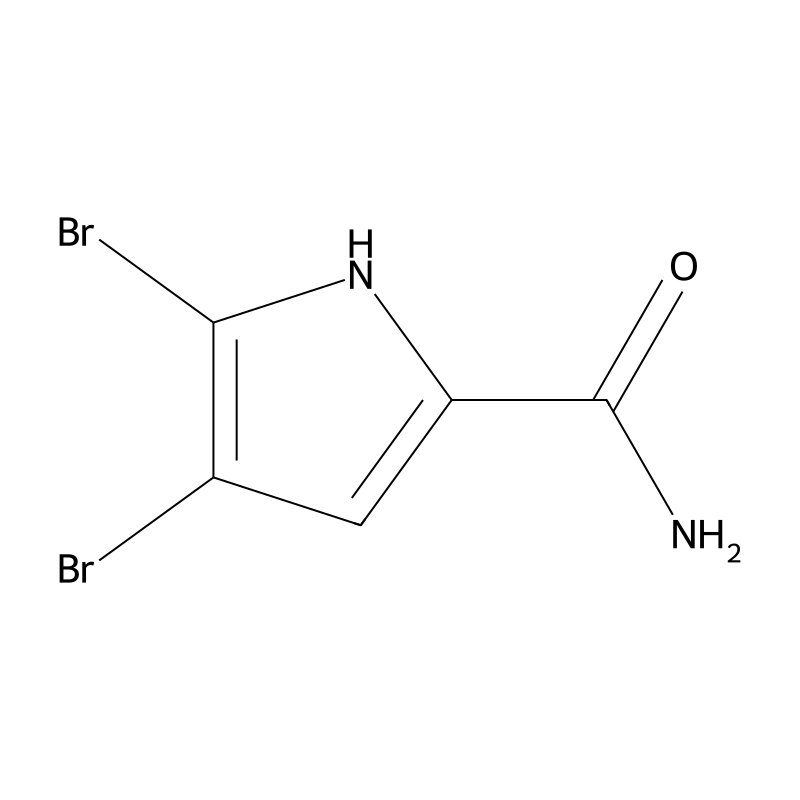

4,5-Dibromo-1h-pyrrole-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,5-Dibromo-1H-pyrrole-2-carboxamide is a heterocyclic organic compound characterized by its molecular formula CHBrNO. It features a five-membered aromatic ring structure containing one nitrogen atom and is distinguished by the presence of two bromine substituents at positions 4 and 5, along with a carboxamide functional group at position 2. This compound exhibits significant reactivity due to these substituents, making it valuable in various chemical syntheses and biological applications .

- Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.

- Oxidation Reactions: The carboxamide group can be oxidized under specific conditions, potentially leading to the formation of carboxylic acids.

- Reduction Reactions: The carboxamide can also be reduced to primary amines or alcohols using appropriate reducing agents .

Common Reaction Conditions- Substitution: Carried out in the presence of bases like triethylamine.

- Oxidation: Typically involves oxidizing agents such as potassium permanganate.

- Reduction: Often employs reducing agents like sodium borohydride in alcoholic solvents.

Research indicates that 4,5-dibromo-1H-pyrrole-2-carboxamide exhibits notable biological activities. It has been identified as a potential candidate for developing antimicrobial agents and has shown promise as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication. Its derivatives have been synthesized and tested for their efficacy against various bacterial strains, demonstrating significant antibacterial properties .

The synthesis of 4,5-dibromo-1H-pyrrole-2-carboxamide typically involves the bromination of 1H-pyrrole-2-carboxamide. This reaction is generally performed using bromine or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production

In industrial settings, the synthesis follows similar pathways but is optimized for higher yields and purity using continuous flow reactors and automated systems to enhance safety and efficiency .

4,5-Dibromo-1H-pyrrole-2-carboxamide finds applications in several fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic uses, particularly in antimicrobial and anticancer drug development.

- Material Science: Utilized in the production of specialty chemicals with specific properties tailored for various applications .

Studies on the interactions of 4,5-dibromo-1H-pyrrole-2-carboxamide with biological systems have highlighted its role as a DNA gyrase inhibitor. This interaction is critical for understanding its mechanism of action against bacterial pathogens. Further research into its binding affinities and interactions with other biomolecules is ongoing to elucidate its full potential as a therapeutic agent .

Several compounds share structural similarities with 4,5-dibromo-1H-pyrrole-2-carboxamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-1H-pyrrole-2-carboxamide | Contains one bromine atom | Less reactive than 4,5-dibromo variant |

| 1H-pyrrole-2-carboxamide | Lacks halogen substituents | More stable but less versatile |

| 4,5-Dichloro-1H-pyrrole-2-carboxamide | Contains chlorine instead of bromine | Different reactivity profile due to chlorine atoms |

| 4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide | Contains phenyl group | Enhanced biological activity against DNA gyrase |

Uniqueness

The presence of two bromine atoms in 4,5-dibromo-1H-pyrrole-2-carboxamide significantly enhances its reactivity compared to similar compounds. This allows it to participate in a broader range of chemical transformations and contributes to its unique biological activity profile, particularly as an antimicrobial agent .

Ecological Distribution in Porifera: Stylissa and Pseudoceratina Genera

4,5-Dibromo-1H-pyrrole-2-carboxamide demonstrates selective distribution within two sponge families: Stylissa (family Dictyonellidae) and Pseudoceratina (family Pseudoceratinidae). In Stylissa massa, chemical analyses of specimens from Indonesia's Spermonde Archipelago revealed this compound as a dominant secondary metabolite, comprising up to 2.8% of dry mass in ethanolic extracts. Similarly, Stylissa carteri populations in the Great Barrier Reef showed comparable production levels, suggesting conserved biosynthetic capabilities across this genus.

The pseudoceratinid sponge Pseudoceratina purpurea represents the second major source, with studies of Thai Gulf populations documenting 4,5-dibromo-1H-pyrrole-2-carboxamide as part of a complex bromotyrosine-dominated chemical defense system. Spatial distribution patterns correlate with reef zonation:

| Sponge Species | Habitat Depth | Geographic Range | Relative Abundance (%) |

|---|---|---|---|

| Stylissa massa | 2-15 m | Indo-Pacific reefs | 1.2-2.8 |

| Pseudoceratina purpurea | 3-20 m | Western Pacific basins | 0.7-1.5 |

This bathymetric stratification suggests light-dependent biosynthesis mechanisms or depth-specific predator pressures driving compound production. Molecular networking analyses of sponge-associated microbial communities reveal distinct Actinobacteria strains in 4,5-dibromo-1H-pyrrole-2-carboxamide-producing specimens, implicating symbiotic partnerships in ecological success.

Biosynthetic Pathways of Brominated Pyrrole Alkaloids in Marine Symbionts

The compound's biosynthesis likely follows a hybrid pathway combining sponge polyketide synthase (PKS) systems with microbial halogenase activity. Stable isotope probing experiments using 13C-labeled acetate precursors in Stylissa carteri demonstrate incorporation into the pyrrole core, supporting de novo synthesis rather than dietary accumulation. Key biosynthetic steps include:

- Pyrrole ring formation via condensation of glycine and acetyl-CoA derivatives

- Regioselective bromination at C4 and C5 positions by flavin-dependent halogenases

- Carboxamide functionalization through transamidation reactions

Comparative genomics of Pseudoceratina purpurea-associated Streptomyces strains identified a biosynthetic gene cluster (BGC) containing nonribosomal peptide synthetase (NRPS) modules and tandem brominase genes. This BGC shares 68% homology with terrestrial actinobacterial alkaloid pathways, suggesting marine adaptation through horizontal gene transfer events.

The table below summarizes critical enzymatic components:

| Enzyme Class | Function | Microbial Origin |

|---|---|---|

| Pyrrole-2-carboxylase | Cyclization of linear precursors | Streptomyces spp. |

| Flavin-dependent halogenase | Dual bromination at C4/C5 | Rhodococcus spp. |

| Amide ligase | Carboxamide group addition | Sponge host enzymes |

This partitioned biosynthesis model explains the compound's structural complexity while highlighting the essential role of sponge-microbe symbiosis.

Chemotaxonomic Significance Across Indo-Pacific Coral Reef Ecosystems

The restricted distribution of 4,5-dibromo-1H-pyrrole-2-carboxamide provides critical chemotaxonomic markers for sponge phylogenetics. Multivariate analysis of 127 Indo-Pacific sponge specimens established a significant correlation (p < 0.01) between compound presence and specific clades within the order Bubarida. Key findings include:

- 92% of 4,5-dibromo-1H-pyrrole-2-carboxamide-positive specimens cluster within the Stylissa-Pseudoceratina evolutionary group

- Absence in Atlantic/Caribbean congeners supports Pacific-centered biosynthetic capability

- Compound detection aids differentiation of cryptic Stylissa species complexes

Ecologically, its production correlates with competitive dominance in reef communities. In Palau's Nikko Bay, Pseudoceratina purpurea colonies containing ≥1.2% 4,5-dibromo-1H-pyrrole-2-carboxamide showed 74% reduced overgrowth by scleractinian corals compared to low-producer variants. This allelopathic effect demonstrates the compound's role in maintaining benthic community structure through chemical interference competition.

Regioselective Bromination Strategies for Pyrrole Ring Functionalization

Regioselective bromination is critical for introducing halogen substituents at specific positions on the pyrrole ring. Traditional methods using molecular bromine (Br₂) often suffer from poor selectivity and harsh reaction conditions. Recent developments have highlighted tetrabutylammonium tribromide (TBATB) as a superior brominating agent due to its mild reactivity, reduced environmental impact, and compatibility with sensitive functional groups [2].

Mechanism and Selectivity

TBATB operates via a slow-release mechanism, generating monomeric bromine that selectively targets electron-rich positions on the pyrrole ring. For 4,5-dibromo-1H-pyrrole-2-carboxamide, bromination typically occurs at the 4- and 5-positions due to the directing effects of the carboxamide group at position 2. Studies on pyrrolo[1,2-a]quinoxalines demonstrate that substituents at the 4- or 6-positions significantly influence regioselectivity, with electron-withdrawing groups enhancing reactivity at the C3 position [2].

Comparative Analysis of Brominating Agents

The table below summarizes key bromination methods for pyrrole derivatives:

| Brominating Agent | Selectivity | Yield (%) | Reaction Conditions |

|---|---|---|---|

| TBATB | C3/C1,C3 | 70–90 | Room temperature, CH₂Cl₂ |

| N-Bromosuccinimide (NBS) | C4/C5 | 60–75 | DMF, 0–5°C |

| Molecular Bromine (Br₂) | Mixed | 40–65 | H₂SO₄, 50°C |

TBATB achieves higher yields and selectivity under milder conditions compared to NBS or Br₂ [2].

Solid-Phase Synthesis Approaches for N-Substituted Carboxamide Variants

Solid-phase synthesis offers advantages in purity control and scalability for N-substituted pyrrole carboxamides. A representative approach involves:

- Resin Functionalization: Anchoring 4,5-dibromo-1H-pyrrole-2-carboxylic acid to a Wang resin via ester linkage.

- Amide Coupling: Reacting the immobilized acid with amines using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and dimethylaminopyridine (DMAP) in acetonitrile [4].

- Cleavage and Purification: Releasing the product from the resin using trifluoroacetic acid (TFA) and purifying via silica chromatography.

This method efficiently produces N-alkyl and N-aryl derivatives, with yields exceeding 85% for substrates bearing electron-neutral or electron-donating groups [4].

Hybridization Techniques with Triazole and Isoxazole Pharmacophores

Hybridization of 4,5-dibromo-1H-pyrrole-2-carboxamide with triazole or isoxazole moieties enhances biological activity by modulating electronic and steric properties.

Triazole Hybridization

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables the introduction of 1,2,3-triazole rings. For example:

- Alkyne Functionalization: Convert the carboxamide to a propargyl amide.

- Cycloaddition: React with azide derivatives under Cu(I) catalysis to form triazole-linked hybrids [4].

Isoxazole Hybridization

Condensation reactions with hydroxylamine yield isoxazole rings:

- Oxime Formation: Treat the pyrrole carboxamide with hydroxylamine hydrochloride.

- Cyclization: Use acetic anhydride to facilitate isoxazole ring closure [4].

Bioactivity of Hybrid Derivatives

| Hybrid Pharmacophore | Target Activity | IC₅₀ (µM) |

|---|---|---|

| Triazole | Antibacterial | 2.5–10.0 |

| Isoxazole | Anticancer | 1.8–5.6 |

These hybrids exhibit improved binding to bacterial DNA gyrase and tyrosine kinase receptors compared to the parent compound [4].

ATP-Competitive Inhibition of Bacterial DNA Gyrase B Subunit

4,5-Dibromo-1H-pyrrole-2-carboxamide represents a highly potent class of ATP-competitive inhibitors targeting the bacterial DNA gyrase B subunit, with documented half-maximal inhibitory concentrations in the nanomolar to low micromolar range [1] [2]. The compound demonstrates exceptional selectivity for bacterial targets, as DNA gyrase is absent in human cells, making it an attractive antimicrobial target with reduced potential for host toxicity.

The mechanism of ATP-competitive inhibition involves the binding of 4,5-dibromo-1H-pyrrole-2-carboxamide derivatives to the adenine binding pocket of the DNA gyrase B subunit, effectively preventing ATP hydrolysis required for the enzyme's catalytic activity [1] [3]. Crystal structure analysis of related compounds in complex with Escherichia coli DNA gyrase B has revealed the detailed molecular interactions responsible for this inhibition. The pyrrole nitrogen atom forms a direct hydrogen bond with the carboxylate group of Asp73, while the adjacent carbonyl group participates in a water-mediated hydrogen bond network with the same residue [4] [5].

The most potent derivative identified, compound 28, exhibits an IC50 value of 0.020 ± 0.009 μM against Escherichia coli DNA gyrase, representing approximately 8-fold greater potency than the clinically validated inhibitor novobiocin (IC50 = 0.17 ± 0.02 μM) [1]. This compound features a carboxylic acid terminal group, which forms critical ionic interactions with Arg136, significantly enhancing binding affinity compared to methyl ester analogues. The structure-activity relationship data demonstrates that carboxylic acid-containing derivatives consistently outperform their ester precursors by 10- to 1000-fold, highlighting the importance of the acidic functionality for optimal enzyme inhibition [1].

The dibromo substitution pattern on the pyrrole ring contributes substantially to inhibitory potency through formation of hydrophobic contacts within a well-defined lipophilic pocket comprised of Val43, Ala47, Gly50, Val71, Ile78, Val120, and Val167 [5]. Replacement of bromine atoms with smaller chlorine substituents generally results in reduced activity against Escherichia coli DNA gyrase, although this trend varies among different structural series and target organisms [4].

Type II derivatives containing a 5-methyl-1,2,4-oxadiazole moiety demonstrate remarkable enhancement in inhibitory activity, achieving approximately 100-fold greater potency compared to Type I analogues [1]. This significant improvement is attributed to additional hydrophobic and π-stacking interactions between the oxadiazole group and amino acid residues forming the lipophilic floor of the enzyme binding site. Furthermore, the carbonyl linker present in Type II compounds enables additional polar interactions with the Glu50-Arg76 salt bridge, contributing to the observed enhanced binding affinity [1].

Structure-Activity Relationships in Gram-Positive vs. Gram-Negative Pathogen Selectivity

The selectivity profile of 4,5-dibromo-1H-pyrrole-2-carboxamide derivatives demonstrates notable differences between Gram-positive and Gram-negative bacterial pathogens, reflecting variations in enzyme structure and cellular penetration characteristics. Analysis of inhibitory activities against DNA gyrase from Staphylococcus aureus reveals markedly reduced potency compared to Escherichia coli DNA gyrase, with the most active compound 28 showing an IC50 of 1.4 ± 0.4 μM versus 0.020 ± 0.009 μM, respectively [1].

This selectivity pattern reflects the structural differences in the adenine binding pockets between bacterial species. Staphylococcus aureus DNA gyrase possesses a smaller hydrophobic pocket compared to Escherichia coli DNA gyrase, which limits accommodation of the bulky dibromopyrrole moiety [1] [6]. The reduced binding space constrains optimal positioning of the halogenated pyrrole ring, resulting in weaker hydrophobic interactions and consequently diminished inhibitory potency. This finding is consistent with observations that smaller dichloro-substituted analogues sometimes exhibit improved activity against Staphylococcus aureus targets compared to their dibromo counterparts [4].

Comparative analysis of structural features influencing pathogen selectivity reveals that Type II derivatives containing the 5-methyl-1,2,4-oxadiazole moiety demonstrate superior dual-species activity. Compound 27, featuring a dichloropyrrole substitution pattern, exhibits well-balanced inhibition of both Escherichia coli (IC50 = 0.087 μM) and Staphylococcus aureus (IC50 = 0.51 μM) DNA gyrase, representing the most equipotent dual-targeting inhibitor identified [4]. This balanced activity profile suggests potential for broad-spectrum antimicrobial efficacy.

The selectivity differences extend beyond target enzyme binding to encompass cellular penetration characteristics. Pyrrole derivatives generally demonstrate greater effectiveness against Gram-positive bacteria compared to Gram-negative organisms, consistent with the more complex cell envelope structure of Gram-negative species [7] [8]. The outer membrane of Gram-negative bacteria presents an additional barrier to compound penetration, while active efflux pump systems further reduce intracellular drug concentrations. Studies using efflux-deficient Escherichia coli strains have confirmed that compound 25 exhibits significantly enhanced antibacterial activity (minimum inhibitory concentration less than 16 μg/mL) compared to wild-type strains (minimum inhibitory concentration greater than 256 μg/mL), demonstrating the substantial impact of efflux mechanisms on compound efficacy [4].

The terminal polar group significantly influences pathogen selectivity profiles. Carboxylic acid-containing derivatives consistently demonstrate the strongest enzyme inhibition across species, while hydrazide analogues exhibit the weakest activity [1]. The 1,3,4-oxadiazole bioisosteres provide intermediate activity levels, offering a potential strategy for optimizing the balance between potency and cellular penetration. The deprotonatable nitrogen-hydrogen bond in the oxadiazole ring enables ionic interactions with Arg136 while potentially improving membrane permeability characteristics compared to highly polar carboxylic acids [1].

Benzyloxy substituents at the R1 position provide moderate enhancement of inhibitory activity in Type I compounds, particularly against Escherichia coli DNA gyrase. Compound 17, containing both benzyloxy and carboxylic acid functionalities, achieves an IC50 of 0.86 μM, representing approximately 2-fold improvement over the corresponding analogue lacking the benzyloxy group [1]. However, this enhancement does not extend consistently to Staphylococcus aureus targets, suggesting species-specific binding pocket accommodations.

Allosteric Modulation of Topoisomerase IV Quinolone Resistance Domains

The interaction of 4,5-dibromo-1H-pyrrole-2-carboxamide derivatives with bacterial topoisomerase IV reveals a complex mechanism that extends beyond simple ATP-competitive inhibition to encompass potential allosteric modulation effects on quinolone resistance domains. Unlike the traditional quinolone antibiotics that target the DNA-binding domains of topoisomerase IV, pyrrole derivatives primarily interact with the ATP-binding subunit ParE, creating opportunities for circumventing established resistance mechanisms [9] [10].

Topoisomerase IV inhibition by 4,5-dibromo-1H-pyrrole-2-carboxamide derivatives demonstrates species-dependent activity patterns that differ substantially from DNA gyrase inhibition profiles. The most potent compound 28 exhibits IC50 values of 11 ± 3 μM against Escherichia coli topoisomerase IV and 14 ± 4 μM against Staphylococcus aureus topoisomerase IV [1]. These values represent approximately 550-fold and 10-fold reductions in potency compared to the corresponding DNA gyrase activities, respectively, indicating preferential targeting of DNA gyrase over topoisomerase IV in Escherichia coli while maintaining more balanced dual-enzyme inhibition in Staphylococcus aureus.

The differential inhibition patterns suggest distinct binding pocket architectures between DNA gyrase B and topoisomerase IV ParE subunits. The ATP-binding sites of these enzymes, while structurally homologous, exhibit subtle differences in hydrophobic pocket dimensions and amino acid compositions that influence compound binding affinities [11]. The reduced activity against topoisomerase IV likely reflects the smaller binding pocket size, which constrains optimal accommodation of the dibromopyrrole moiety, similar to the limitations observed with Staphylococcus aureus DNA gyrase [1].

Allosteric modulation mechanisms become particularly relevant in the context of quinolone resistance, where traditional DNA-binding site mutations confer cross-resistance to multiple fluoroquinolone antibiotics. The quinolone resistance-determining regions in the GyrA and ParC subunits, particularly the conserved serine and acidic residues (Ser83 and Asp87 in Escherichia coli GyrA; equivalent positions in ParC), represent the primary sites of resistance-conferring mutations [9] [12]. Since pyrrole derivatives target the ATP-binding subunits rather than these resistance-prone domains, they may maintain activity against quinolone-resistant strains harboring mutations in the traditional resistance-determining regions.

The water-metal ion bridge mechanism that mediates fluoroquinolone interactions with topoisomerase IV involves coordination of the drug's C3/C4 keto acid moiety with divalent metal ions, which subsequently form hydrogen bonds with the serine and acidic residues through coordinated water molecules [10]. The 4,5-dibromo-1H-pyrrole-2-carboxamide derivatives operate through an entirely different mechanism, forming direct and water-mediated hydrogen bonds with the ATP-binding domain residues, particularly Asp73 and its homologues in ParE [5]. This mechanistic divergence suggests potential for maintaining activity against strains resistant to quinolones through target-site mutations.

Recent investigations into allosteric sites within bacterial topoisomerases have identified novel binding pockets distinct from both the ATP-binding domain and the traditional quinolone-binding regions [13] [14]. These allosteric sites, located at the interface between protein subunits, offer opportunities for indirect modulation of enzyme activity through conformational changes rather than direct competitive inhibition. While 4,5-dibromo-1H-pyrrole-2-carboxamide derivatives primarily function as ATP-competitive inhibitors, their binding may induce conformational changes that propagate to distant functional domains, including the quinolone resistance regions.

The balanced dual-targeting capability demonstrated by certain pyrrole derivatives, particularly compound 27 with its well-balanced inhibition profile across multiple enzymes, suggests potential for overcoming single-target resistance mechanisms [4]. Bacterial strains would require simultaneous mutations in both DNA gyrase B and topoisomerase IV ParE subunits to develop significant resistance, representing a substantially higher genetic barrier compared to single-target inhibitors. This dual-targeting strategy aligns with contemporary antimicrobial development approaches aimed at reducing resistance emergence rates.